3-[2-oxo-2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethyl]-1,3-oxazolidin-2-one
CAS No.: 2549056-78-0
Cat. No.: VC11828571
Molecular Formula: C19H21N5O4
Molecular Weight: 383.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549056-78-0 |
|---|---|
| Molecular Formula | C19H21N5O4 |
| Molecular Weight | 383.4 g/mol |
| IUPAC Name | 3-[2-oxo-2-[4-(5-pyridin-4-ylpyrimidin-2-yl)oxypiperidin-1-yl]ethyl]-1,3-oxazolidin-2-one |
| Standard InChI | InChI=1S/C19H21N5O4/c25-17(13-24-9-10-27-19(24)26)23-7-3-16(4-8-23)28-18-21-11-15(12-22-18)14-1-5-20-6-2-14/h1-2,5-6,11-12,16H,3-4,7-10,13H2 |
| Standard InChI Key | YXWLNUMPAFSPIR-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1OC2=NC=C(C=N2)C3=CC=NC=C3)C(=O)CN4CCOC4=O |
| Canonical SMILES | C1CN(CCC1OC2=NC=C(C=N2)C3=CC=NC=C3)C(=O)CN4CCOC4=O |
Introduction
The compound 3-[2-oxo-2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethyl]-1,3-oxazolidin-2-one is a complex organic molecule with a molecular formula of C19H21N5O4 and a molecular weight of 383.4 g/mol . It belongs to the class of oxazolidinones, which are known for their diverse biological activities and applications in medicinal chemistry. This compound's structure includes a pyrimidine moiety linked to a piperidine ring and an oxazolidinone core, making it a valuable intermediate in organic synthesis and drug development.
Biological Activities and Applications
While specific biological activities of 3-[2-oxo-2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethyl]-1,3-oxazolidin-2-one are not extensively reported, compounds with similar structural features often exhibit potential in medicinal chemistry. Oxazolidinones are known for their antimicrobial properties, and pyrimidine derivatives can interact with various biological targets, suggesting potential applications in drug development.
Research Findings and Future Directions
Research on this compound is limited, but its structural complexity and the presence of bioactive moieties suggest potential for further investigation. Future studies could focus on elucidating its biological activities, optimizing synthesis methods, and exploring its applications in pharmaceuticals.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume